molecular formula C17H16N4O2S B2773496 6-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole CAS No. 2034583-06-5

6-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole

Cat. No.: B2773496
CAS No.: 2034583-06-5
M. Wt: 340.4
InChI Key: VSERKHSUGUDHAQ-UHFFFAOYSA-N
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Description

6-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole is a complex organic compound that features a benzo[d]thiazole ring, a pyridazine ring, and a piperidine ring

Mechanism of Action

Target of Action

Similar compounds have been reported to have antimicrobial and antitumor potential .

Mode of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis (mtb) h37ra . The compound interacts with its targets, leading to changes that inhibit the growth of the bacteria.

Biochemical Pathways

Similar compounds have been reported to selectively inhibit mtb over a panel of non-tuberculous mycobacteria (ntm) . This suggests that the compound may affect pathways specific to Mtb.

Result of Action

Similar compounds have shown significant activity against mtb h37ra . This suggests that the compound may have a bactericidal effect on Mtb.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Pyridazine Ring: The pyridazine ring can be introduced through a nucleophilic substitution reaction using a halogenated pyridazine derivative.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via a reductive amination reaction involving a suitable amine and an aldehyde or ketone.

    Final Coupling Reaction: The final step involves coupling the benzo[d]thiazole and pyridazine-piperidine intermediates using a suitable coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the pyridazine ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzo[d]thiazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, under reflux or microwave-assisted conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d]thiazole ring.

    Reduction: Reduced derivatives of the pyridazine ring.

    Substitution: Substituted derivatives with various functional groups attached to the benzo[d]thiazole or pyridazine rings.

Scientific Research Applications

6-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including its bioavailability and metabolic stability.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

    Biological Research: The compound is used as a tool to study various biological pathways and mechanisms, particularly those involving enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazol-2-yl derivatives: These compounds share the benzo[d]thiazole core structure and exhibit similar biological activities.

    Pyridazin-3-yloxy derivatives: Compounds with the pyridazine ring and similar functional groups.

    Piperidin-1-yl derivatives: Compounds containing the piperidine ring, often used in medicinal chemistry for their pharmacological properties.

Uniqueness

6-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole is unique due to the combination of its three distinct ring systems, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-17(12-5-6-14-15(9-12)24-11-18-14)21-8-2-3-13(10-21)23-16-4-1-7-19-20-16/h1,4-7,9,11,13H,2-3,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSERKHSUGUDHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)N=CS3)OC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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